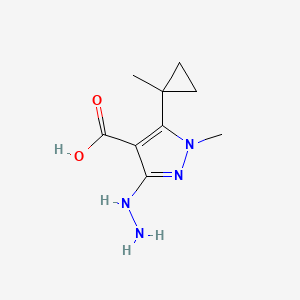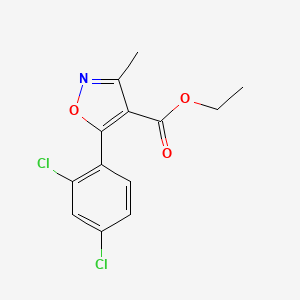
POLY(4-HYDROXY BENZOIC ACID-CO-ETHYLENE TEREPHTHALATE)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Poly(4-hydroxy benzoic acid-co-ethylene terephthalate): is a liquid crystalline copolyester composed of 4-hydroxybenzoic acid and ethylene terephthalate units. This compound is known for its unique combination of properties, including high thermal stability, mechanical strength, and chemical resistance. It is widely used in various industrial applications, particularly in the production of high-performance materials.
准备方法
Synthetic Routes and Reaction Conditions: Poly(4-hydroxy benzoic acid-co-ethylene terephthalate) is typically synthesized through a polycondensation reaction. The reaction involves the esterification of 4-hydroxybenzoic acid and ethylene terephthalate in the presence of a catalyst, such as antimony trioxide or titanium dioxide. The reaction is carried out at elevated temperatures, typically between 250-300°C, under reduced pressure to remove the by-products, such as water or methanol .
Industrial Production Methods: In industrial settings, the production of poly(4-hydroxy benzoic acid-co-ethylene terephthalate) involves continuous polymerization processes. The raw materials are fed into a reactor, where they undergo esterification and polycondensation reactions. The resulting polymer is then extruded, cooled, and pelletized for further processing .
化学反应分析
Types of Reactions: Poly(4-hydroxy benzoic acid-co-ethylene terephthalate) undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized in the presence of strong oxidizing agents, leading to the formation of carboxylic acids and other oxidation products.
Reduction: Reduction reactions are less common but can occur under specific conditions, such as the presence of reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidation products.
Reduction: Alcohols and other reduction products.
Substitution: Nitro or sulfonic acid derivatives.
科学研究应用
Poly(4-hydroxy benzoic acid-co-ethylene terephthalate) has a wide range of scientific research applications, including:
Chemistry: Used as a high-performance material in the synthesis of advanced composites and nanomaterials.
Biology: Employed in the development of biocompatible materials for medical devices and implants.
Medicine: Utilized in drug delivery systems due to its biocompatibility and controlled degradation properties.
作用机制
The mechanism of action of poly(4-hydroxy benzoic acid-co-ethylene terephthalate) is primarily based on its unique molecular structure. The copolyester forms a liquid crystalline phase, which imparts high thermal stability and mechanical strength. The molecular targets and pathways involved include:
Thermal Stability: The rigid aromatic rings and strong intermolecular interactions contribute to the high thermal stability of the polymer.
Mechanical Strength: The liquid crystalline phase and strong intermolecular forces provide excellent mechanical properties.
Chemical Resistance: The presence of aromatic rings and ester linkages enhances the chemical resistance of the polymer.
相似化合物的比较
Poly(4-hydroxy benzoic acid-co-ethylene terephthalate) can be compared with other similar compounds, such as:
Polyethylene terephthalate (PET): While PET is widely used for its excellent mechanical properties and chemical resistance, poly(4-hydroxy benzoic acid-co-ethylene terephthalate) offers superior thermal stability and liquid crystalline properties.
Poly(4-vinylphenol): This polymer has similar aromatic content but lacks the liquid crystalline phase and high thermal stability of poly(4-hydroxy benzoic acid-co-ethylene terephthalate).
Poly(3,4-ethylenedioxythiophene)-poly(styrenesulfonate): Known for its electrical conductivity, this polymer differs significantly in its applications compared to poly(4-hydroxy benzoic acid-co-ethylene terephthalate).
属性
CAS 编号 |
125300-07-4 |
|---|---|
分子式 |
C39H55N6O10P |
分子量 |
798.875 |
IUPAC 名称 |
[(2R,3S)-4-amino-3-[[(2S)-3-hydroxy-2-[[(2S)-2-[(6-oxo-6-phenylhexanoyl)amino]-3-[3-(8-phenyloctyl)imidazol-4-yl]propanoyl]amino]propanoyl]amino]-4-oxobutan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C39H55N6O10P/c1-28(55-56(52,53)54)36(37(40)49)44-39(51)33(26-46)43-38(50)32(42-35(48)22-14-13-21-34(47)30-19-11-7-12-20-30)24-31-25-41-27-45(31)23-15-5-3-2-4-8-16-29-17-9-6-10-18-29/h6-7,9-12,17-20,25,27-28,32-33,36,46H,2-5,8,13-16,21-24,26H2,1H3,(H2,40,49)(H,42,48)(H,43,50)(H,44,51)(H2,52,53,54)/t28-,32+,33+,36+/m1/s1 |
InChI 键 |
DOUOYAQBFIVADP-SYFRPQKZSA-N |
SMILES |
CC(C(C(=O)N)NC(=O)C(CO)NC(=O)C(CC1=CN=CN1CCCCCCCCC2=CC=CC=C2)NC(=O)CCCCC(=O)C3=CC=CC=C3)OP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


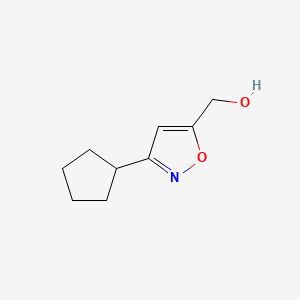

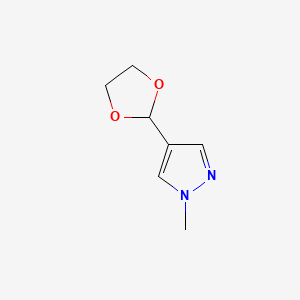
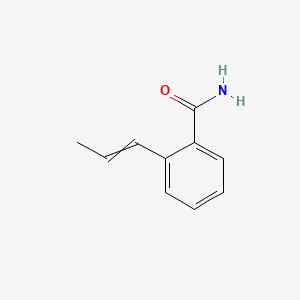
![2H,4H-4,8-Methano[1,3]dioxolo[4,5-d]azepine](/img/structure/B570923.png)
![Benzo[a]heptalene Acetamide Derivative;](/img/structure/B570924.png)
![(6S,7AR)-6-amino-5-oxo-5,6,7,7a-tetrahydropyrrolo[2,1-b]thiazole-3-carboxylic acid](/img/structure/B570925.png)
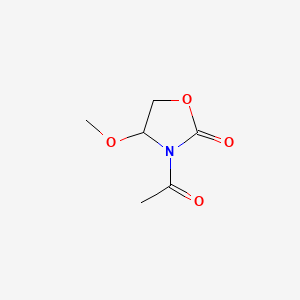
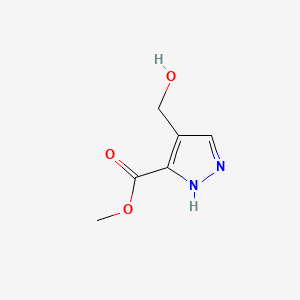
![2H-Pyrido[3,2-e][1,2]oxazine](/img/structure/B570930.png)

